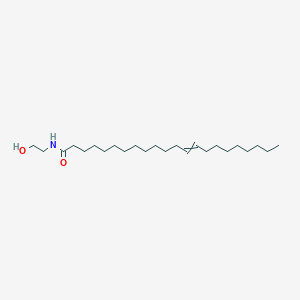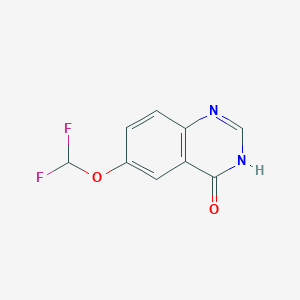
6-(Difluoromethoxy)quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)quinazolin-4-ol is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a difluoromethoxy group at the 6th position and a hydroxyl group at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)quinazolin-4-ol typically involves the introduction of the difluoromethoxy group and the hydroxyl group onto the quinazoline ring. One common method involves the reaction of 2-amino-5-difluoromethoxybenzoic acid with formamide under acidic conditions to form the quinazoline ring. The hydroxyl group can then be introduced through a subsequent oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylase 6 (HDAC6).
Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)quinazolin-4-ol involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This leads to the accumulation of acetylated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit biofilm formation is attributed to its interference with quorum sensing systems in bacteria .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ol: Lacks the difluoromethoxy group, which may result in different biological activities.
6-Methoxyquinazolin-4-ol: Contains a methoxy group instead of a difluoromethoxy group, potentially altering its reactivity and biological properties.
6-(Trifluoromethoxy)quinazolin-4-ol: The presence of a trifluoromethoxy group may enhance its stability and lipophilicity compared to the difluoromethoxy analogue.
Uniqueness
6-(Difluoromethoxy)quinazolin-4-ol is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties and reactivity. This modification can enhance its potency as an enzyme inhibitor and its ability to penetrate biological membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
6-(difluoromethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-7-6(3-5)8(14)13-4-12-7/h1-4,9H,(H,12,13,14) |
InChI Key |
FLHLPLYYIWDQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


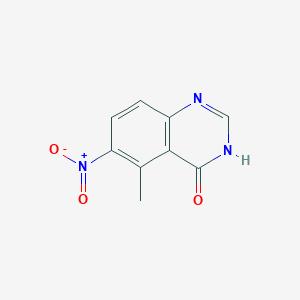
![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)

![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)
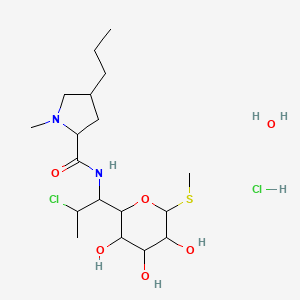
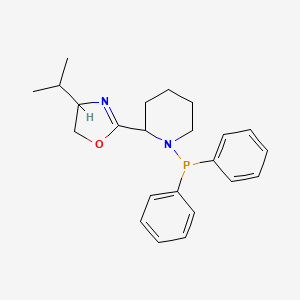
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
![3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B12513893.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)
